Cas no 37552-52-6 ((2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride)

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride structure
37552-52-6 structure
商品名:(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
CAS番号:37552-52-6
MF:C5H12N2O3
メガワット:148.16
CID:2021633
PubChem ID:122246993

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-N5-Hydroxyornithine
    • 2-Amino-5-hydroxyamino-pentansaeure
    • 2-Amino-5-hydroxyamino-valeriansaeure
    • 2-amino-5-hydroxyaminopentanoic acid
    • B, HBr-(S)-N5-Hydroxyornithine
    • B,HCl-(S)-N5-Hydroxyornithine
    • delta-N-Hydroxy-ornithin
    • N5-Hydroxy-DL-ornithin
    • Ndelta-Hydroxyornithine
    • (2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
    • (S)-2-Amino-5-(hydroxyamino)pentanoic acid hydrochloride
    • (2S)-2-amino-5-(hydroxyamino)pentanoic acid;hydrochloride
    • F9994-0675
    • 37552-52-6
    • AKOS032470236
    • F74882
    • (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE
    • (S)-2-amino-5-(hydroxyamino)pentanoic acid hydrochloride
    • インチ: InChI=1S/C5H12N2O3.ClH/c6-4(5(8)9)2-1-3-7-10;/h4,7,10H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1
    • InChIKey: PHLFATUAARYTFP-WCCKRBBISA-N
    • ほほえんだ: C(CC(C(=O)O)N)CNO.Cl

計算された属性

  • せいみつぶんしりょう: 184.0614700g/mol
  • どういたいしつりょう: 184.0614700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 107
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.6Ų

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F9994-0675-5g
(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
37552-52-6 95%
5g
$2922.0 2023-09-05
Life Chemicals
F9994-0675-1g
(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
37552-52-6 95%
1g
$974.0 2023-09-05
TRC
S209181-100mg
(2s)-2-amino-5-(n-hydroxyamino)pentanoic acid hydrochloride
37552-52-6
100mg
$ 230.00 2022-06-03
TRC
S209181-500mg
(2s)-2-amino-5-(n-hydroxyamino)pentanoic acid hydrochloride
37552-52-6
500mg
$ 910.00 2022-06-03
1PlusChem
1P01FN0V-50mg
(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
37552-52-6 97%
50mg
$126.00 2024-05-04
A2B Chem LLC
AY08495-50mg
(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
37552-52-6 97%
50mg
$115.00 2024-04-20
A2B Chem LLC
AY08495-250mg
(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
37552-52-6 97%
250mg
$308.00 2023-12-30
Aaron
AR01FN97-50mg
(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
37552-52-6 97%
50mg
$183.00 2025-02-10
TRC
S209181-1g
(2s)-2-amino-5-(n-hydroxyamino)pentanoic acid hydrochloride
37552-52-6
1g
$ 1385.00 2022-06-03
Life Chemicals
F9994-0675-2.5g
(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride
37552-52-6 95%
2.5g
$1948.0 2023-09-05

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride 関連文献

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochlorideに関する追加情報

Introduction to (S)-N5-Hydroxyornithine (CAS No. 37552-52-6)

(S)-N5-Hydroxyornithine, with the chemical formula C6H12N2O3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its CAS number, CAS No. 37552-52-6, uniquely identifies it in scientific literature and industrial applications. This compound has garnered considerable attention due to its unique structural properties and its potential biological activities, particularly in the context of enzymatic processes and metabolic pathways.

The stereochemistry of (S)-N5-Hydroxyornithine is crucial to its functionality. The (S) configuration indicates a specific spatial arrangement of atoms, which is critical for its interaction with biological targets. This chirality makes it a valuable candidate for research in chiral synthesis and enantioselective catalysis, areas where precise control over molecular geometry is essential.

In recent years, research on (S)-N5-Hydroxyornithine has expanded significantly, particularly in understanding its role in cellular processes. Studies have suggested that this compound may act as a precursor or intermediate in the synthesis of various biomolecules. Its hydroxyl group at the N5 position is particularly noteworthy, as it can participate in hydrogen bonding and other forms of non-covalent interactions, which are vital for enzyme-substrate binding.

One of the most promising applications of (S)-N5-Hydroxyornithine is in the development of enzyme inhibitors. Enzymes are biological catalysts that facilitate numerous biochemical reactions, and inhibiting specific enzymes can have therapeutic effects. For instance, research has indicated that (S)-N5-Hydroxyornithine might inhibit certain enzymes involved in inflammation pathways, making it a potential candidate for anti-inflammatory drugs.

The compound's potential also extends to its role in metabolic disorders. Some studies have explored its effects on ornithine metabolism, suggesting that it could help regulate levels of key metabolites involved in amino acid biosynthesis. This regulatory function could be particularly relevant in conditions where metabolic imbalances occur, such as certain genetic disorders.

Another area of interest is the use of (S)-N5-Hydroxyornithine in drug delivery systems. Its structural properties make it a suitable candidate for conjugation with other therapeutic agents, enhancing drug solubility and bioavailability. Additionally, its stereochemical purity ensures that the final drug product maintains consistent efficacy and safety profiles.

Recent advancements in synthetic chemistry have enabled more efficient production methods for (S)-N5-Hydroxyornithine. Techniques such as asymmetric hydrogenation and chiral resolution have improved yields and purity, making large-scale production more feasible. These advancements are crucial for translating laboratory findings into practical pharmaceutical applications.

The biological activity of (S)-N5-Hydroxyornithine has also been explored in terms of its potential as an antioxidant. Oxidative stress is a contributing factor in various diseases, including neurodegenerative disorders and cardiovascular diseases. Preliminary studies suggest that (S)-N5-Hydroxyornithine might scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

In conclusion, (S)-N5-Hydroxyornithine (CAS No. 37552-52-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique stereochemistry, biological activities, and structural properties make it a valuable tool for studying enzyme mechanisms, developing enzyme inhibitors, and creating novel drug delivery systems. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow.

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